molecular formula C8H4BrF5 B3032505 1-Bromo-4-(pentafluoroethyl)benzene CAS No. 206560-66-9

1-Bromo-4-(pentafluoroethyl)benzene

Cat. No.: B3032505
CAS No.: 206560-66-9
M. Wt: 275.01
InChI Key: PVBVOTISXJPMFC-UHFFFAOYSA-N
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Description

1-Bromo-4-(pentafluoroethyl)benzene is a useful research compound. Its molecular formula is C8H4BrF5 and its molecular weight is 275.01. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Properties

1-Bromo-4-(pentafluoroethyl)benzene exhibits intriguing fluorescence properties. A study has shown that similar compounds, like 1-Bromo-4-(2,2-diphenylvinyl) benzene, demonstrate significant photoluminescence in both solution and solid states. These compounds exhibit unique fluorescence intensity variations depending on their state, which could be beneficial for applications in optical materials and fluorescence-based sensing technologies (Liang Zuo-qi, 2015).

Precursor for Graphene Nanoribbons

This compound can serve as a precursor for the bottom-up synthesis of graphene nanoribbons. Research indicates that derivatives of this compound, such as 1-bromo-4-(3,7-dimethyloctyl)benzene, are critical in controlling the edge morphology and width of graphene nanoribbons, which is crucial for their electronic properties (S. Patil et al., 2012).

Aryl Bromide Synthesis

In the field of organic synthesis, this compound and its derivatives are used for the synthesis of complex aryl bromides. These compounds serve as starting materials for a variety of organic reactions and are fundamental in synthesizing other complex molecules (B. R. Steele et al., 2004).

Interfacial Self-Assembly

Research has demonstrated the self-assembly capabilities of bromobenzene derivatives, including compounds similar to this compound, on various substrates. These properties are particularly useful in nanotechnology and materials science for creating organized molecular structures (Yi-Jie Li et al., 2012).

Synthesis of Liquid Crystal Intermediates

This compound is also used in the synthesis of liquid crystal intermediates. Its derivatives, like 1-bromo-4-n-pentyl benzene, have been synthesized and utilized in creating materials with specific optical properties, which are fundamental in liquid crystal display technologies (Feng Bo-cheng et al., 2004).

Mechanism of Action

Target of Action

1-Bromo-4-(pentafluoroethyl)benzene is a bromobenzene derivative, characterized by a bromine atom attached to a benzene ring, which is further substituted with a pentafluoroethyl group. The primary targets of this compound are the carbon atoms at the benzylic position , which is the carbon atom adjacent to the aromatic ring. These carbon atoms play a crucial role in the reactions involving this compound, as they are the sites of electrophilic substitution .

Mode of Action

The compound interacts with its targets through a series of chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, a bromine atom is lost, leaving behind a radical that removes a hydrogen atom to form a new compound . This process is followed by a series of substitutions and rearrangements, resulting in the formation of the final product .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of various organic compounds. The compound can serve as a useful intermediate in organic synthesis. For instance, it can be used to introduce a phenyl group into other compounds . The compound’s ability to undergo a range of chemical reactions, including nucleophilic aromatic substitution and reactions with organometallic intermediates, allows it to influence a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it undergoes. For instance, in a free radical reaction, the compound can lead to the formation of a new compound with different properties . Additionally, the compound’s ability to introduce a phenyl group into other compounds can result in the synthesis of a variety of organic compounds .

Safety and Hazards

1-Bromo-4-(pentafluoroethyl)benzene is classified as a hazardous substance . It is a flammable liquid and vapor, causes skin irritation, and is toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-4-(pentafluoroethyl)benzene can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites and the overall metabolic balance within the cell. The presence of the bromine and pentafluoroethyl groups in the compound can influence its reactivity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other cellular structures, where it exerts its biochemical effects. The localization of this compound within the cell is essential for its activity and function, as it determines the specific biomolecules and pathways it interacts with .

Properties

IUPAC Name

1-bromo-4-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBVOTISXJPMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20709780
Record name 1-Bromo-4-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206560-66-9
Record name 1-Bromo-4-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(pentafluoroethyl)benzene
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Synthesis routes and methods I

Procedure details

Under argon in a microwave vial 2 g 1-bromo-4-iodobenzene, 3.3 g trimethyl(perfluoroethyl)silane, 493 mg potassium fluoride and 2 g copper iodide are suspended in 10 ml N,N-dimethylformamide. The mixture is heated for 12 hours at 80° C. Further 3.3 g trimethyl(perfluoroethyl)silane are added and heating is continued for 48 hours. Then the mixture is partitioned between 2 M ammonia and diethylether. The aqueous phase is twice extracted with diethylether. The combined organic phases are washed three times with water and dried with magnesium sulphate. The solvent is evaporated in vacuo (300 mbar, temperature of water bath 50° C.). The residue is chromatographed on silica gel (dichloromethane).
Quantity
2 g
Type
reactant
Reaction Step One
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3.3 g
Type
reactant
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493 mg
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reactant
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3.3 g
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reactant
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10 mL
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2 g
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catalyst
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Synthesis routes and methods II

Procedure details

Pentafluoroethyl iodide (521 mg, 2.12 mmol) was condensed into a vial containing 1-bromo-4-iodobenzene (300 mg, 1.06 mmol), copper(0) powder (135 mg, 2.12 mmol), and DMSO (5 mL). The vial was then sealed and subjected to microwave irradiation at 150° C. for 60 min. GC-MS proved consumption of the starting material yielding both 1-bromo-4-pentafluoroethylbenzene and 1-iodo-4-pentafluoroethylbenzene intermediates. The mixture (1.06 mmol) was transferred to a 250 mL round bottom flask and 3-p-tolyl-1H-[1,2,4]triazole (169 mg, 1.06 mmol), Cs2CO3 (1.38 g, 4.24 mmol), CuI (202 mg, 1.06 mmol), 8-hydroxyquinoline (2 mg, 0.011 mmol), and DMF/H2O (12 mL; 10:1 solution) were added. The solution was stirred at reflux at 160° C. for 6 h. Upon completion, the cooled contents were poured into H2O and precipitation was allowed for 1 h. The precipitate was collected by vacuum filtration and dried overnight in a 45° C. vacuum oven. The crude 1-(4-pentafluoroethylphenyl)-3-p-tolyl-1H-[1,2,4]triazole intermediate was used in step 2 without further purification.
Quantity
521 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
copper(0)
Quantity
135 mg
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The requisite {cis-5-[4-(pentafluoroethyl)phenyl]tetrahydrofuran-2-yl}methanol was prepared via Suzuki reaction of (5-formylfuran-2-yl)boronic acid with 1-bromo-4-(pentafluoroethyl)benzene, followed by hydrogenation over palladium on carbon. 1-Bromo-4-(pentafluoroethyl)benzene was prepared according to the method of W. Lambert et al., PCT Int. Appl., 2011017513, Feb. 10, 2011.
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

1-(4-Pentafluoroethyl-phenyl)-3-p-tolyl-1H-[1,2,4]triazole. Pentafluoroethyl iodide (521 mg, 2.12 mmol) was condensed into a vial containing 1-bromo-4-iodobenzene (300 mg, 1.06 mmol), copper(0) powder (135 mg, 2.12 mmol), and DMSO (5 mL). The vial was then sealed and subjected to microwave irradiation at 150° C. for 60 min. GC-MS proved consumption of the starting material yielding both 1-bromo-4-pentafluoroethylbenzene and 1-iodo-4-pentafluoroethylbenzene intermediates. The mixture (1.06 mmol) was transferred to a 250 mL round bottom flask and 3-p-tolyl-1H-[1,2,4]triazole (169 mg, 1.06 mmol), Cs2CO3 (1.38 g, 4.24 mmol), CuI (202 mg, 1.06 mmol), 8-hydroxyquinoline (2 mg, 0.011 mmol), and DMF/H2O (12 mL; 10:1 solution) were added. The solution was stirred at reflux at 160° C. for 6 h. Upon completion, the cooled contents were poured into H2O and precipitation was allowed for 1 h. The precipitate was collected by vacuum filtration and dried overnight in a 45° C. vacuum oven. The crude 1-(4-pentafluoroethylphenyl)-3-p-tolyl-1H-[1,2,4]triazole intermediate was used in step 2 without further purification.
Name
1-(4-Pentafluoroethyl-phenyl)-3-p-tolyl-1H-[1,2,4]triazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
521 mg
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
copper(0)
Quantity
135 mg
Type
catalyst
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of 4-bromo-iodobenzene (500 mg, 1.77 mmol), trimethylsilylpentafluoroethane (679 mg, 3.53 mmol), copper iodide (672 mg, 3.53 mmol) and potassium fluoride (205 mg, 3.53 mmol) in N-methylpyrolidone (1.0 mL) was heated with stirring at 100° C. for three hours in a sealed reaction vessel. After cooling to room temperature, the reaction mixture was purified by silica gel column chromatography (hexane:ethyl acetate=20:1) to give 1-bromo-4-pentafluoroethylbenzene as a colorless liquid (253 mg, 52%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
679 mg
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
672 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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